3-{3-[3-(2-naphthoyl)-1-piperidinyl]-3-oxopropyl}-4(3H)-quinazolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{3-[3-(2-naphthoyl)-1-piperidinyl]-3-oxopropyl}-4(3H)-quinazolinone, commonly known as JWH-018, is a synthetic cannabinoid that was first synthesized in 1995 by John W. Huffman. It is a potent agonist of the cannabinoid receptors CB1 and CB2 and is known to produce similar effects to those of THC, the active ingredient in marijuana. JWH-018 has been widely studied for its potential therapeutic applications and its mechanism of action.
Mécanisme D'action
JWH-018 acts as a potent agonist of the CB1 and CB2 receptors, which are found throughout the body and are involved in a variety of physiological processes, including pain sensation, inflammation, and mood regulation. When JWH-018 binds to these receptors, it produces a variety of effects, including euphoria, relaxation, and altered perception.
Biochemical and Physiological Effects:
JWH-018 has been shown to produce a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature, as well as altered perception, mood, and cognitive function. It has also been shown to produce analgesic and anti-inflammatory effects, as well as to inhibit the growth of certain types of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
JWH-018 has several advantages for use in laboratory experiments, including its potency, selectivity, and stability. However, it also has several limitations, including its potential for abuse and its potential to produce unwanted side effects.
Orientations Futures
There are several future directions for research on JWH-018, including its potential use in the treatment of pain, inflammation, anxiety, and depression, as well as its potential use in cancer treatment. Other areas of research may include the development of more selective agonists of the CB1 and CB2 receptors, as well as the development of new synthetic cannabinoids with improved therapeutic profiles.
Méthodes De Synthèse
JWH-018 is synthesized by reacting 1-naphthoyl chloride with 1-pentylindole in the presence of a Lewis acid catalyst. The resulting product is then reacted with 3-(dimethylamino)propyl chloride and 4-quinazolinone in the presence of a base to yield JWH-018.
Applications De Recherche Scientifique
JWH-018 has been widely studied for its potential therapeutic applications, including its ability to relieve pain, reduce inflammation, and treat anxiety and depression. It has also been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of certain types of cancer cells.
Propriétés
IUPAC Name |
3-[3-[3-(naphthalene-2-carbonyl)piperidin-1-yl]-3-oxopropyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O3/c31-25(13-15-30-18-28-24-10-4-3-9-23(24)27(30)33)29-14-5-8-22(17-29)26(32)21-12-11-19-6-1-2-7-20(19)16-21/h1-4,6-7,9-12,16,18,22H,5,8,13-15,17H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMJGCNVYSYJNGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCN2C=NC3=CC=CC=C3C2=O)C(=O)C4=CC5=CC=CC=C5C=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-[3-(Naphthalene-2-carbonyl)piperidin-1-yl]-3-oxopropyl]quinazolin-4-one |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.